molecular formula C16H15NO6 B13930704 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid CAS No. 20353-55-3

5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid

Cat. No.: B13930704
CAS No.: 20353-55-3
M. Wt: 317.29 g/mol
InChI Key: NYSKDXCDWULLLH-UHFFFAOYSA-N
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Description

5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound is characterized by its unique structural framework, which includes a pyrroloisoquinoline core with methoxy groups at positions 8 and 9, and carboxylic acid groups at positions 2 and 3. Pyrroloisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid can be achieved through a two-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. The reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation .

Industrial Production Methods

the use of microwave irradiation and transition metal catalysts, such as palladium, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to its observed biological effects. For example, it may interact with GABA receptors or nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

20353-55-3

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C16H15NO6/c1-22-12-5-8-3-4-17-11(9(8)7-13(12)23-2)6-10(15(18)19)14(17)16(20)21/h5-7H,3-4H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

NYSKDXCDWULLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)O)OC

Origin of Product

United States

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